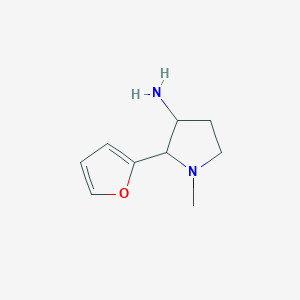

2-(Furan-2-yl)-1-methylpyrrolidin-3-amine

Description

2-(Furan-2-yl)-1-methylpyrrolidin-3-amine is a heterocyclic amine featuring a pyrrolidine ring substituted with a methyl group at the 1-position and a furan-2-yl moiety at the 2-position. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol . Structural analogs, such as (3R)-1-(furan-2-ylmethyl)pyrrolidin-3-amine, highlight the importance of stereochemistry and substituent placement in modulating activity .

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(furan-2-yl)-1-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C9H14N2O/c1-11-5-4-7(10)9(11)8-3-2-6-12-8/h2-3,6-7,9H,4-5,10H2,1H3 |

InChI Key |

NJZYCMMWVOFQMN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1C2=CC=CO2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1-methylpyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the furan moiety. One common method involves the reaction of 2-furanmethanamine with 1-methylpyrrolidin-3-one under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the amine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve substitution.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2-(Furan-2-yl)-1-methylpyrrolidin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Thiazolyl Hydrazone Derivatives ()

- Representative Compound : 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole

- Activity :

- Comparison : The furan-thiazole scaffold demonstrates moderate antifungal activity but lower potency than clinical standards. This compound’s simpler structure may lack the electron-withdrawing groups (e.g., nitro, chloro) critical for enhanced activity.

AChE Inhibitors with Furan Substitutions ()

- Compound JWS: N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-4-nitropyridazin-3-amine

- Activity : Binds acetylcholinesterase (AChE) similarly to donepezil, a leading Alzheimer’s drug .

- Comparison: The furan group in JWS facilitates π-π interactions with AChE’s catalytic site.

Metal Complexes and Antimicrobial Activity ()

- Compound : N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine Co(II)/Cu(II) complexes

- Activity : Demonstrated antimicrobial efficacy against bacterial/fungal strains via metal coordination .

- Comparison : this compound’s tertiary amine could form metal complexes, but its simpler structure may require derivatization (e.g., Schiff base formation) to enhance activity.

Biological Activity

2-(Furan-2-yl)-1-methylpyrrolidin-3-amine, also known as N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine, is a heterocyclic compound characterized by the presence of both a furan ring and a pyrrolidine ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 194.27 g/mol. The furan ring is known for its aromatic properties, while the pyrrolidine ring enhances the compound's structural diversity and potential interactions with biological targets.

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 194.27 g/mol |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . Its structural features allow it to interact with various microbial enzymes and receptors, potentially inhibiting their function. For example, the compound has shown effectiveness against specific bacterial strains in vitro, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Research has pointed towards anticancer properties attributed to this compound. The furan moiety can engage in π-stacking interactions with aromatic residues in proteins, while the nitrogen in the pyrrolidine ring facilitates hydrogen bonding with amino acids, which may modulate enzymatic activities related to cancer cell proliferation . In particular, studies have demonstrated its ability to inhibit key signaling pathways involved in tumor growth and metastasis.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzymatic Modulation : The compound may alter enzyme activity through competitive inhibition or allosteric modulation.

- Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways crucial for cell survival and proliferation.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that at concentrations above 50 μM, the compound significantly inhibited the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis .

Investigation into Anticancer Effects

In another research project focusing on anticancer properties, treatment with this compound resulted in a reduction of cell viability in several cancer cell lines (e.g., breast and colon cancer). The study indicated that the compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.